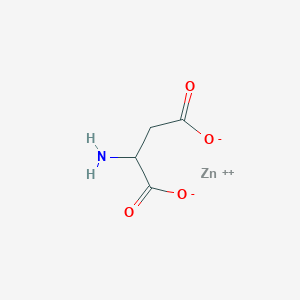

L-Aspartic acid zinc salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

zinc;2-aminobutanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO4.Zn/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);/q;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORCZNRDIGZRGLV-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])N)C(=O)[O-].[Zn+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO4Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for L Aspartic Acid Zinc Salt Production

Direct Reaction Synthesis Approaches

Aqueous Solution Chelation with Zinc Salts

The formation of L-Aspartic acid zinc salt in an aqueous solution is achieved by reacting L-Aspartic acid with various zinc salts. Commonly used zinc salts include zinc sulfate (B86663), zinc chloride, and zinc acetate. The fundamental reaction involves the displacement of the salt's anion by the aspartate, leading to the formation of the zinc-aspartate chelate.

One documented method involves dissolving zinc sulfate heptahydrate (ZnSO₄·7H₂O) in water, followed by the addition of L-aspartic acid monohydrochloride. The mixture is then heated, for instance at 95°C for three hours, to facilitate the reaction and formation of the zinc-aspartate complex. nih.gov Another approach describes the reaction of L-aspartic acid with zinc oxide or zinc sulfate under controlled pH conditions. vulcanchem.com The reaction can also be initiated with calcium carbonate, aspartic acid, and zinc sulfate. chemicalbook.comalfa-chemistry.com

The choice of the zinc salt can influence the reaction kinetics and the final product's purity. For instance, the reaction between an amino acid and zinc hydroxide (B78521), which can be generated from zinc chloride and sodium hydroxide, is a method used to avoid the presence of counter-ions like chloride in the final product. nih.gov

Controlled pH Reaction Environments

The pH of the reaction medium is a critical parameter in the synthesis of this compound. It significantly influences the chelation process and the stability of the resulting complex. The formation of zinc chelate compounds with amino acids in an aqueous medium is reported to occur within a specific pH range, for example, between 5.50 and 6.00. japsonline.com For zinc aspartate, the described pH range for formation is between 5.4 and 8.4. japsonline.com

Controlling the pH is essential to ensure the deprotonation of the carboxylic acid groups of L-Aspartic acid, making the carboxylate ions available for coordination with the zinc ions. griffith.edu.au Adjusting the pH to a neutral or slightly alkaline condition can promote the formation of the desired chelate. scirp.org For instance, in the synthesis of single crystals of a zinc aspartate framework, the pH was adjusted to 6.0. researchgate.net

Solid Phase Synthesis Techniques

Low-Temperature Solid-Phase Reaction with Basic Zinc Carbonate

A notable solid-phase method involves the reaction of L-Aspartic acid powder with basic zinc carbonate ([ZnCO₃·2Zn(OH)₂·H₂O]). google.com This low-temperature solid-phase synthesis is a simple and efficient process. google.com The reactants are uniformly mixed, typically in a specific molar ratio, such as 6:1 of aspartic acid to basic zinc carbonate. google.com

Optimized Water Content and Temperature Parameters

In the solid-phase reaction, the presence of a controlled amount of water is crucial. The water content is typically maintained between 20-40% of the total weight of the mixed powders. google.com This limited amount of water facilitates the reaction without creating a full solution, thus retaining the advantages of a solid-phase process.

The reaction is carried out at a controlled temperature, generally in the range of 50-100°C, while drying the mixture. google.com This simultaneous reaction and drying process is energy-efficient, avoiding more energy-intensive drying techniques like spray drying or vacuum drying. google.com The process yields zinc aspartate powder directly after crushing. google.com

The following table summarizes the parameters for a low-temperature solid-phase synthesis of L-Aspartic acid zinc salt:

| Parameter | Value |

| Reactants | L-Aspartic acid powder, Basic zinc carbonate powder |

| Molar Ratio (Aspartic Acid:Basic Zinc Carbonate) | 6:1 |

| Water Content | 20-40% |

| Reaction Temperature | 50-100°C |

| Process | Reaction and drying |

| Final Product | Zinc aspartate powder |

Solvothermal Synthesis for Crystalline Product Formation

Precipitation-Based Synthesis Methods

Precipitation is a common and straightforward technique for the synthesis of L-aspartic acid zinc salt. This method involves the reaction of soluble precursors in a solution, leading to the formation of the less soluble zinc aspartate which then precipitates out.

One approach involves the reaction of an aqueous solution of a zinc salt, such as zinc sulfate (B86663), with L-aspartic acid. chemicalbook.com In a typical procedure, stoichiometric amounts of L-aspartic acid and a zinc source like zinc hydroxide (B78521) are reacted in an aqueous medium. nih.gov The resulting zinc aspartate, being less soluble in the reaction medium, precipitates and can be isolated by filtration. nih.gov

Another variation involves a low-temperature solid-phase synthesis. In this method, L-aspartic acid powder is mixed with basic zinc carbonate powder. The addition of a controlled amount of distilled water initiates the reaction, which proceeds at a temperature range of 50-100°C while drying to yield zinc aspartate. google.com This method is presented as an alternative to the more traditional aqueous solution methods that require concentration and crystallization steps. google.com

The choice of reactants can vary. For instance, zinc(II) chloride can be reacted with the sodium salt of L-aspartic acid in water. nih.gov This method also results in the direct precipitation of the bis(aminoacidate) zinc(II) complex. nih.gov The key advantage of these precipitation methods is the relative ease of separation of the product from the reaction mixture.

Stoichiometric Ratio Optimization in Coordination Compound Synthesis (e.g., 1:2 Metal:Ligand)

The stoichiometry of the reactants is a critical parameter in the synthesis of coordination compounds like this compound to ensure the formation of the desired product with high purity and yield. The most common target is a complex with a 1:2 metal-to-ligand ratio, where one zinc ion is coordinated to two L-aspartic acid molecules.

In the synthesis of various zinc amino acid complexes, a 1:2 molar ratio of the zinc source to the amino acid is frequently employed. nih.govjocpr.com For instance, in the synthesis of L-aspartic acid-capped zinc sulfide (B99878) nanocrystals, a 1:2 molar ratio of zinc sulfate to L-aspartic acid is used to form the initial [Zn-Asp] intermediate complex. mdpi.com This ratio ensures that there is sufficient ligand to coordinate with the metal center, forming the stable bis(aminoacidate) complex. nih.gov

Research on other zinc carboxylates also highlights the importance of stoichiometry. For the synthesis of zinc di-carboxylate, a 2:1 acid-to-zinc molar ratio is considered stoichiometric. In some cases, a slight excess of the ligand, such as a 10% excess of potassium neodecanoate in the synthesis of zinc;3,3,5,5-tetramethylhexanoate, is used to drive the reaction to completion.

The optimization of the stoichiometric ratio is crucial for maximizing the yield and purity of the this compound. Deviations from the optimal ratio can lead to the formation of incomplete complexes or the presence of unreacted starting materials in the final product.

Crystal Growth Techniques for L-Aspartic Acid Doped Zinc Compounds

Single crystals of zinc compounds doped with L-aspartic acid are of interest for their potential nonlinear optical (NLO) properties. nih.gov The growth of high-quality single crystals is essential for the characterization and application of these materials. The slow evaporation solution growth technique is a widely used method for this purpose.

In this method, a saturated aqueous solution of the host material, such as Zinc (tris) Thiourea Sulphate (ZTS), is prepared, and a specific amount of L-aspartic acid is added as a dopant. nih.gov The solution is then allowed to evaporate slowly at a constant temperature, leading to the gradual formation of single crystals. nih.govzenodo.org The quality and size of the crystals depend on factors such as the rate of evaporation, temperature stability, and the purity of the starting materials.

For example, single crystals of L-aspartic acid doped Zinc (Tris) Thiourea Sulphate (ZTS) have been successfully grown from an aqueous solution by this method. nih.gov Similarly, the growth of L-asparagine hydrate (B1144303) crystals doped with zinc chloride has also been achieved using the slow evaporation technique. zenodo.org

The characterization of these grown crystals often involves techniques like X-ray diffraction (XRD) to determine the crystal structure and cell parameters. nih.gov The incorporation of L-aspartic acid into the crystal lattice can modify the physical and optical properties of the host material.

Below is an interactive data table summarizing the crystal growth parameters for L-aspartic acid doped zinc compounds.

| Host Compound | Dopant | Growth Method | Solvent | Key Findings |

| Zinc (tris) Thiourea Sulphate (ZTS) | L-aspartic acid | Solution growth | Aqueous | Second harmonic generation was confirmed to be greater than pure ZTS. nih.gov |

| L-asparagine hydrate | Zinc chloride | Slow evaporation | Water | Doped crystals showed higher solubility and absorbance compared to undoped crystals. zenodo.org |

| L-alanine | Zinc Acetate | Slow evaporation | Deionized water | The grown crystal was transparent in the entire visible region. ijcps.org |

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful method for identifying functional groups and determining how they are involved in metal-ligand bonding.

FTIR spectroscopy is instrumental in identifying the functional groups of L-aspartic acid that coordinate with the zinc ion. ijasrm.com The infrared spectrum of the free amino acid exhibits characteristic absorption bands for the amino group (-NH₂) and the carboxylic acid groups (-COOH). Upon complexation with zinc, significant shifts in the positions and changes in the intensity of these bands provide direct evidence of coordination. ijasrm.comphytojournal.com

The most indicative changes occur in the regions corresponding to the carboxylate group (-COO⁻) stretching vibrations. In the spectrum of the L-Aspartic acid zinc complex, the asymmetric (νₐₛ) and symmetric (νₛ) stretching bands of the carboxylate groups are shifted compared to the free ligand. ijasrm.comresearchgate.net This shift reveals the formation of a bond between the carboxylate oxygen atoms and the zinc ion. ijasrm.com Specifically, the involvement of both the α- and β-carboxylate groups in coordination is a key aspect of the chelation.

Furthermore, a broad absorption band typically observed in the 3200-3600 cm⁻¹ range in the spectra of the metal complexes is attributed to the stretching vibration of coordinated water molecules. ijasrm.com The involvement of the amino group in coordination is also supported by shifts in the bands corresponding to N-H vibrations. researchgate.net The comparison of spectra before and after complexation confirms that both the carboxylate and amino groups are the primary sites of interaction with the zinc ion, leading to the formation of a stable chelate ring structure. phytojournal.comgoogle.com

| Vibrational Mode | Free L-Aspartic Acid (Approx. cm⁻¹) | L-Aspartic Acid Zinc Complex (Approx. cm⁻¹) | Assignment and Interpretation |

|---|---|---|---|

| O-H / N-H stretch | ~3400-3000 (broad) | ~3600-3200 (broad) | Shift indicates involvement of NH₂ group and presence of coordinated water. ijasrm.com |

| Asymmetric COO⁻ stretch (νₐₛ) | ~1585 | ~1633-1597 | Shift confirms coordination of the carboxylate group to the zinc ion. researchgate.net |

| Symmetric COO⁻ stretch (νₛ) | ~1407 | ~1426-1396 | Shift confirms coordination of the carboxylate group to the zinc ion. researchgate.net |

FT-Raman spectroscopy provides complementary information to FTIR, particularly for vibrations that are weak or inactive in the infrared spectrum. It is highly effective for studying aqueous solutions and for identifying metal-ligand vibrations. semanticscholar.org

A comparative analysis of the Raman spectra of free L-aspartic acid and its zinc complex reveals notable changes. google.com For instance, shifts in the band associated with the NH₂ group stretch around 3270 cm⁻¹ can be observed upon chelation. google.com More significantly, the low-frequency region of the Raman spectrum (typically below 500 cm⁻¹) can show new bands corresponding to the Zn-N and Zn-O stretching vibrations. google.com The appearance of these metal-ligand bands provides unambiguous proof of the formation of coordinate covalent bonds. google.com While FTIR is excellent for observing changes in the ligand's functional groups, FT-Raman offers a more direct window into the newly formed bonds between the amino acid and the zinc ion. semanticscholar.org

| Vibrational Mode | Free L-Aspartic Acid (Approx. cm⁻¹) | L-Aspartic Acid Zinc Complex (Approx. cm⁻¹) | Assignment and Interpretation |

|---|---|---|---|

| NH₂ stretch | ~3270 | Shifted | Change indicates involvement of the amino group in coordination. google.com |

| Characteristic Band | 938 | Shifted | A strong, characteristic band for aspartic acid that is altered upon complexation. researchgate.net |

| Metal-Ligand Vibrations | N/A | ~500 region | Appearance of new bands confirms Zn-N and Zn-O bond formation. google.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an unparalleled technique for determining the detailed structure of molecules in solution. For L-Aspartic acid zinc complexes, both ¹H and ¹³C NMR provide critical insights into the coordination chemistry.

¹H NMR spectroscopy allows for the detailed examination of the proton environments within the L-aspartic acid molecule upon complexation with zinc. nih.gov The spectrum of free L-aspartic acid shows distinct resonances for the α-proton (α-CH) and the two β-protons (β-CH₂). researchgate.net When L-aspartic acid coordinates with a zinc ion, the chemical shifts of these protons are altered due to changes in their electronic environment. oup.com

Studies have shown that the coordination of zinc can lead to the formation of different complex species in aqueous solution depending on the pH, including 1:1 and 1:2 zinc-aspartate complexes. oup.com In these complexes, the amino acid can act as a monodentate or a tridentate ligand, coordinating through the amino group and one or both carboxylate groups. oup.com The changes in the chemical shifts of the α-CH and β-CH₂ protons provide information on which functional groups are involved in the coordination and can be used to determine the equilibrium constants between the different complex species in solution. oup.com It is often noted that when spectra are recorded in deuterium (B1214612) oxide (D₂O), the signals for the exchangeable protons of the amino (-NH₂) and carboxyl (-COOH) groups are not observed. nih.gov

| Proton | Free L-Aspartic Acid (Approx. ppm) | L-Aspartic Acid Zinc Complex (Approx. ppm) | Interpretation |

|---|---|---|---|

| α-CH | ~3.76 | Shifted | Change in chemical shift indicates coordination affecting the chiral center's proton. oup.comhmdb.ca |

| β-CH₂ | ~2.72, ~2.88 | Shifted | Changes indicate coordination involving the β-carboxylate group. oup.comhmdb.ca |

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the L-aspartic acid ligand. The spectrum of the free ligand shows distinct signals for the two carboxyl carbons (α-COO⁻ and β-COO⁻), the α-carbon, and the β-carbon. hmdb.ca

Upon complexation with zinc, the chemical shifts of these carbons, particularly the carboxyl carbons, are significantly affected. researchgate.net The coordination of the carboxylate groups to the zinc ion alters the electron density around the carbonyl carbons, leading to a measurable shift in their resonance frequencies. researchgate.net This data confirms the involvement of the carboxylate groups in bonding. Furthermore, the chemical shift of the α-carbon, which is the chiral center, is also sensitive to coordination. researchgate.net Changes in its electronic environment upon chelation are reflected in its ¹³C NMR signal, providing further evidence of the complex's structure and the stereochemical integrity of the ligand. researchgate.net

| Carbon | Free L-Aspartic Acid (Approx. ppm) | L-Aspartic Acid Zinc Complex (Approx. ppm) | Interpretation |

|---|---|---|---|

| α-COO⁻ (C1) | ~179.2 | Shifted (e.g., ~178.4) | Shift confirms coordination via the α-carboxylate group. researchgate.net |

| β-COO⁻ (C4) | ~176.9 | Shifted | Shift confirms coordination via the β-carboxylate group. hmdb.caresearchgate.net |

| α-C (C2) | ~53.6 | Shifted | Change indicates altered electronic environment at the chiral center upon chelation. hmdb.caresearchgate.net |

| β-C (C3) | ~39.5 | Shifted | Change reflects the influence of coordination at the adjacent carboxyl group. hmdb.ca |

Electronic Spectroscopy for Optical and Coordination Studies

Electronic spectroscopy, primarily Ultraviolet-Visible (UV-Vis) spectroscopy, is used to study the optical properties and coordination environment of L-Aspartic acid zinc complexes. While L-aspartic acid itself does not absorb significantly in the visible region, its interaction with zinc can lead to changes in the ultraviolet absorption spectrum.

The formation of a complex between a ligand and a metal ion can cause a shift in the ligand's absorption bands. frontiersin.org For instance, studies on peptide-zinc complexes have shown that the binding of zinc can induce a red-shift (a shift to a longer wavelength) in the UV absorption maximum. frontiersin.org In the case of L-aspartic acid-capped nanoparticles, a distinct UV-Vis absorption peak around 320 nm has been observed, which is related to the electronic transitions within the complex. researchgate.netmdpi.com The position and intensity of these absorption bands are sensitive to the coordination geometry and the nature of the metal-ligand bonds, providing valuable information about the electronic structure of the this compound.

Photoluminescence (PL) Emission Spectroscopy for Luminescence Properties

Photoluminescence (PL) spectroscopy is employed to investigate the emissive properties of materials upon photoexcitation. While simple zinc(II) complexes are often not luminescent, the incorporation of L-aspartic acid into certain zinc-containing nanomaterials can lead to interesting photoluminescent behavior.

A notable example is the study of L-aspartic acid-capped ZnS:Mn nanocrystals. tsijournals.com These water-dispersible nanocrystals exhibit a broad PL emission peak centered at 590 nm when excited at their absorption maximum of 320 nm. tsijournals.com The relative photoluminescence efficiency for these nanocrystals was calculated to be 9.81%. tsijournals.com The luminescence in such systems often arises from a combination of factors, including excitonic recombination within the nanocrystal and defect states, which can be influenced by the surface-capping ligand.

In another study, a water-stable luminescent zinc-based metal-organic framework (Zn-MOF) was synthesized using L-aspartic acid precursors. rug.nl This material demonstrated luminescence quenching, a decrease in emission intensity, in the presence of specific analytes like Fe³⁺ ions and 2,4,6-trinitrophenol (TNP) in aqueous solution, highlighting its potential application in chemical sensing. rug.nl The mechanism for this quenching was attributed to processes such as the inner filter effect (IFE) and fluorescence resonance energy transfer (FRET). rug.nl

Generally, zinc oxide (ZnO), a related material, shows two main photoluminescence emissions: a band-edge emission in the UV region (around 380 nm) and a trap-state emission in the visible region (around 530 nm), which is often associated with crystal defects like oxygen vacancies. mdpi.comresearchgate.net The formation of zinc complexes on the surface of ZnO can alter these luminescent properties, for instance, by enhancing a blue emission. mdpi.com

Table 2: Photoluminescence Emission Data for L-Aspartic Acid-Related Zinc Materials

| Sample | Excitation Wavelength (λex) | Emission Maximum (λem) | Reference |

|---|---|---|---|

| L-Aspartic acid-capped ZnS:Mn Nanocrystals | 320 nm | 590 nm | tsijournals.com |

| Zinc Bromide Terpyridine Complex (general) | Not specified | 388 - 426 nm | nih.gov |

Mass Spectrometry in Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of molecules by analyzing their mass-to-charge ratio (m/z) and fragmentation patterns.

For this compound, the expected molecular formula for a 1:1 complex is C₄H₅NO₄Zn. The molecular weight for this composition is approximately 196.5 g/mol . nih.gov In mass spectrometry, the analysis might reveal the isotopic pattern characteristic of zinc (which has several stable isotopes: ⁶⁴Zn, ⁶⁶Zn, ⁶⁷Zn, ⁶⁸Zn, and ⁷⁰Zn) and can confirm the presence of the zinc-aspartate complex. nih.gov

Furthermore, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been used to study the stabilizing effect of a zinc-aspartate complex on the peptide oxytocin, where it was shown to suppress the formation of peptide dimers. researchgate.netrug.nlnih.gov The fragmentation of L-aspartic acid itself is well-documented, and in a complex with zinc, characteristic losses of neutral molecules like H₂O, CO, and CO₂ from the parent ion would be expected, alongside fragments corresponding to the aspartate ligand.

Table 3: Molecular Weight and Formula of this compound

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) | Reference |

|---|---|---|---|---|

| This compound (1:1) | C₄H₅NO₄Zn | 196.5 | 194.950999 | nih.gov |

Electrochemical Characterization Techniques

Electrochemical methods are crucial for investigating the redox properties and coordination behavior of metal complexes.

Cyclic voltammetry (CV) is a potentiodynamic electrochemical technique used to study the redox behavior of chemical species. For L-aspartic acid zinc complexes, CV can provide information on the stability of the complex and the reversibility of the Zn(II)/Zn(0) redox couple.

Studies have shown that the redox behavior of the Zn(II)/Zn(0) system is quasi-reversible. researchgate.net The interaction of the zinc ion with L-aspartic acid causes changes in the cyclic voltammogram, specifically affecting the peak current and peak potentials. researchgate.net The shift in the half-wave potential (E½) towards more cathodic (negative) values upon complexation indicates the formation of a stable complex. Research comparing different zinc-amino acid complexes has noted that the Zn(II)-L-aspartate complex exhibits a greater shift in E½ values compared to complexes with amino acids like lysine (B10760008) or glutamic acid, suggesting a more irreversible electrode process for the aspartate complex. tsijournals.com This greater irreversibility is also confirmed by the slope values derived from the voltammetric data. tsijournals.com

Because zinc(II) has a d¹⁰ configuration, it is redox-inert under typical biological conditions, and its standard redox potential is very low (-0.76 V). wikipedia.orgresearchgate.net Therefore, the electrochemical studies often focus on the reduction of the complex at an electrode surface rather than a biological redox process.

Differential Pulse Voltammetry (DPV) is a highly sensitive electrochemical technique often utilized for quantitative analysis and the development of electrochemical sensors. While there is a lack of literature describing the DPV characterization of the this compound complex itself, the technique is widely applied in related research.

A significant body of work focuses on the development of electrochemical sensors for the detection of L-aspartic acid, where zinc-containing materials are used to modify the electrode surface. For instance, sensors based on Ag-doped ZnO nanosheets have been fabricated for the voltammetric detection of L-aspartic acid. mdpi.comresearchgate.net In these applications, DPV is used to measure the oxidation of L-aspartic acid at the modified electrode, with the resulting peak current being proportional to the concentration of the amino acid. mdpi.com Such sensors have demonstrated good sensitivity and wide detection ranges for L-aspartic acid. mdpi.comresearchgate.net

Conversely, DPV is also a common method for the determination of trace metal ions, including zinc. mdpi.comresearchgate.net In these applications, the zinc ions are typically preconcentrated at the electrode surface and then stripped off by applying a potential ramp, generating a current peak whose height is proportional to the zinc concentration. mdpi.com These applications, however, characterize the analyte (either L-aspartic acid or zinc ions) rather than the pre-formed this compound complex.

Crystallographic Analysis and Material Morphology

The crystal structure of this compound has been determined to be zinc aspartate trihydrate. nih.gov This compound is isomorphous with the corresponding cobaltous and nickelous aspartate trihydrates. nih.gov The crystal system is orthorhombic, belonging to the space group P2₁2₁2₁. nih.gov

In the crystal structure, the zinc ion is coordinated in a distorted octahedral geometry by oxygen and nitrogen atoms from the aspartate ligands and water molecules. nih.gov The aspartate ion acts as a chelating ligand, with one group comprised of an oxygen atom from a carboxylate group and the nitrogen atom from the amino group binding to the zinc center. nih.gov A key feature of the structure is a seven-membered ring formed by atoms O1, C1, Cα, Cβ, C4, O3, and the zinc ion. nih.gov

Table 4: Crystallographic Data for Zinc Aspartate Trihydrate

| Parameter | Value | Reference |

|---|---|---|

| Formula | C₄H₁₁NO₇Zn | nih.gov |

| Crystal System | Orthorhombic | nih.gov |

| Space Group | P2₁2₁2₁ | nih.gov |

| a (Å) | 9.384 | nih.gov |

| b (Å) | 7.920 | nih.gov |

| c (Å) | 11.532 | nih.gov |

X-ray Diffraction (XRD) for Crystal Structure, Lattice Parameters, and Particle Size

X-ray diffraction (XRD) is a fundamental technique for elucidating the crystalline structure of this compound. Studies have identified different hydrated forms of this complex, with their crystal structures being determined through single-crystal XRD.

Notably, two common hydrates are the dihydrate (Zn(L-Asp)₂·2H₂O) and the sesquihydrate (Zn(L-Asp)₂·1.5H₂O). iucr.org The dihydrate form crystallizes in a triclinic system with the space group P1. iucr.orgnih.gov In contrast, the sesquihydrate exhibits a monoclinic crystal structure belonging to the space group C2/c. iucr.orgnih.gov Despite these differences in symmetry, their structures are closely related, featuring zinc aspartate ribbons that form channel pores occupied by water molecules. iucr.orgresearchgate.net Another hydrated form, zinc aspartate trihydrate, is reported to be isomorphous with its cobalt and nickel counterparts, crystallizing in the orthorhombic space group P212121. iucr.org

The lattice parameters for these structures have been determined with precision. For instance, zinc aspartate trihydrate exhibits unit-cell dimensions of a = 9.38 Å, b = 7.920 Å, and c = 11.532 Å. iucr.org The crystal structure of the trihydrate reveals that the zinc ion is coordinated by oxygen and nitrogen atoms in a distorted octahedral geometry. iucr.org

XRD is also instrumental in determining the average particle size of nanocrystalline forms of zinc aspartate. By applying the Debye-Scherrer equation to the XRD peak data, researchers can calculate the crystallite size. mdpi.com For example, in a study of L-aspartic acid-capped zinc sulfide nanoparticles, the average particle size calculated from XRD data was 5.41 nm, which showed good agreement with direct measurements from electron microscopy. mdpi.com

Table 1: Crystallographic Data for this compound Hydrates

| Hydrate Form | Crystal System | Space Group | Unit Cell Parameters (Å) |

|---|---|---|---|

| Dihydrate (Zn(L-Asp)₂·2H₂O) | Triclinic | P1 | - |

| Sesquihydrate (Zn(L-Asp)₂·1.5H₂O) | Monoclinic | C2/c | - |

| Trihydrate (Zn(L-Asp)₂·3H₂O) | Orthorhombic | P212121 | a = 9.38, b = 7.920, c = 11.532 |

Data for dihydrate and sesquihydrate unit cell parameters were not specified in the provided search results.

High Resolution-Transmission Electron Microscopy (HR-TEM) for Nanoparticle Morphology and Size Distribution

High-resolution transmission electron microscopy (HR-TEM) is a powerful tool for visualizing the morphology and determining the size distribution of L-aspartic acid zinc complexes at the nanoscale.

In studies involving L-aspartic acid-capped zinc sulfide (ZnS:Mn-Asp) nanocrystals, HR-TEM images have been used to directly measure the average particle size. mdpi.comresearchgate.net For these particular nanocrystals, the average particle size as measured from HR-TEM images was 5.25 nm. mdpi.comresearchgate.net This direct measurement often complements and validates the particle size calculated from XRD data. mdpi.com

TEM analysis of biogenically synthesized zinc nanoparticles using plant extracts has revealed irregular shapes and an aggregated nature. nih.gov The size range observed through TEM was consistent with findings from scanning electron microscopy. nih.gov For zinc oxide nanoparticles synthesized via a wet chemical route, TEM images showed a spherical shape with a nearly uniform size distribution and an average particle size of approximately 10 nm. rsc.org

Scanning Electron Microscopy (SEM) for Surface Topography and Microstructure

Scanning electron microscopy (SEM) provides valuable information about the surface topography and microstructure of materials containing this compound.

In the context of materials science, SEM has been used to study the surface of cutting tools after machining with a coolant containing zinc aspartate. publisherspanel.com The observations revealed the formation of anti-wear surface layers composed of zinc compounds. publisherspanel.com When examining the surface of the machined workpiece, SEM images showed a smoother surface with fewer elevations when the zinc aspartate-containing coolant was used, indicating an improvement in the technological quality of the workpiece. publisherspanel.comresearchgate.net

In the characterization of soy meal hydrolysate-zinc complexes (SMHs-Zn), SEM revealed a tight and grainy structure at the nanoscale, which differed from the flake and honeycomb structure of the native hydrolysate. nih.gov This indicates that the formation of the complex significantly affects the material's structure. nih.gov Similarly, SEM analysis of zinc oxide nanoparticles has shown a uniform distribution of grains and a consistent shape of the synthesized oxide. nih.gov For biogenically synthesized zinc nanoparticles, SEM images visualized the surface, showing an aggregated, gel-like appearance. nih.gov

Surface and Colloidal State Analysis

The behavior of L-aspartic acid zinc complexes in solution, particularly their surface properties and aggregation state, is critical for many applications. A variety of analytical techniques are employed to characterize these colloidal properties.

Electrophoretic Methods for Surface Charge Determination

Electrophoretic methods are utilized to determine the surface charge of particles in a solution, a key parameter influencing their stability and interaction with other molecules. jsscacs.edu.in The surface charge is often quantified as the zeta potential.

For L-aspartic acid-capped zinc sulfide manganese-doped nanocrystals (ZnS:Mn-Asp NCs) dispersed in water, the zeta potential was measured to be -4.58 mV at ambient temperature. mdpi.comresearchgate.net The negative surface charge is attributed to the ionization of the carboxylic acid groups (COOH) of the aspartic acid molecules capping the nanocrystals. mdpi.com This negative charge is a crucial factor in the application of these nanocrystals as photosensors for detecting specific cations. mdpi.com

Hydrodynamic Light Scattering for Particle Aggregation State

Hydrodynamic light scattering, also known as dynamic light scattering (DLS), is a non-invasive technique used to measure the size distribution of small particles in suspension, providing insights into their aggregation state.

For L-aspartic acid-capped ZnS:Mn nanocrystals in an aqueous solution, DLS measurements indicated the formation of agglomerates with an average size of 19.8 nm. mdpi.comresearchgate.net This hydrodynamic size is typically larger than the primary particle size measured by TEM, as it includes the hydrodynamic shell of the solvent around the particle and reflects the extent of particle aggregation. In studies of zinc complexes with other ligands, DLS has shown an increase in the average particle size upon the addition of water to a DMSO solution, indicating that water molecules participate in the aggregation process. acs.org Research on zinc-induced aggregation of amyloid-β peptides has also utilized DLS to characterize the size of soluble aggregates, demonstrating that the presence of zinc ions can lead to a rapid increase in particle size. mdpi.com

X-ray Photoelectron Spectroscopy (XPS) and Energy-Dispersive X-ray Spectroscopy (XEDS) for Elemental Composition and Oxidation States

X-ray photoelectron spectroscopy (XPS) and energy-dispersive X-ray spectroscopy (XEDS) are surface-sensitive analytical techniques that provide information on the elemental composition and chemical (oxidation) states of the elements present in a sample.

XPS has been employed to investigate the chemical states of elements in a zinc L-aspartic acid bio-metal organic framework (Zn L-Asp bio-MOF). researchgate.net The analysis confirmed the presence of zinc, carbon, oxygen, and nitrogen. researchgate.net High-resolution XPS spectra of the C 1s region could be deconvoluted into peaks corresponding to C-C (284.8 eV), C-O (286.6 eV), and C=O (288.8 eV) bonds within the bio-MOF structure. researchgate.net

XEDS, often coupled with SEM, is used for elemental analysis. In the study of a cutting fluid containing zinc aspartate, an XEDS microanalyzer was used to identify the elements forming the cutting tools and coatings. publisherspanel.com When analyzing soy meal hydrolysate-zinc complexes (SMHs-Zn), SEM-EDS showed that SMHs were primarily composed of carbon and oxygen, while SMHs-Zn contained 8.70% zinc, confirming the binding of zinc to the hydrolysate. nih.gov Similarly, XEDS analysis of iron oxide doped zinc oxide nanoparticles (Fe₃O₄@ZnO NPs) has been used to characterize their electrochemical properties for sensor applications in detecting L-aspartic acid. nih.gov

Table 2: Summary of Surface and Colloidal Analysis of L-Aspartic Acid Zinc Complexes

| Analytical Technique | Parameter Measured | Typical Findings for L-Aspartic Acid Zinc Systems |

|---|---|---|

| Electrophoretic Methods | Surface Charge (Zeta Potential) | Negative surface charge (-4.58 mV) for L-aspartic acid-capped ZnS:Mn nanocrystals due to ionized carboxyl groups. mdpi.comresearchgate.net |

| Hydrodynamic Light Scattering | Particle Aggregation State (Hydrodynamic Size) | Formation of agglomerates (e.g., 19.8 nm) in aqueous solutions. mdpi.comresearchgate.net |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition and Oxidation States | Confirms presence of Zn, C, O, N and identifies specific chemical bonds (C-C, C-O, C=O). researchgate.net |

| Energy-Dispersive X-ray Spectroscopy (XEDS) | Elemental Composition | Confirms the presence and quantifies the percentage of zinc in complexes. publisherspanel.comnih.gov |

Thermal Analysis for Stability and Decomposition Pathways

Thermal analysis techniques are crucial for understanding the stability and decomposition behavior of L-Aspartic acid zinc complexes. These methods provide valuable data on how the material's properties change with temperature.

Thermogravimetric Analysis (TGA) for Mass Loss and Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a constant rate. This technique is instrumental in determining the thermal stability and decomposition pattern of this compound.

In a typical TGA of a zinc L-aspartate complex, several distinct mass loss stages are observed. For instance, a homochiral three-dimensional zinc aspartate framework analyzed under a nitrogen atmosphere showed an initial mass loss between 25-350 °C. rsc.org This loss corresponds to the removal of encapsulated guest molecules, with an observed mass loss of 5.39% against a calculated 5.76%. rsc.org Following this, a second, more significant mass loss occurs in the temperature range of 350-700 °C, which is attributed to the decomposition of the framework into zinc oxide and organic components. rsc.org The observed mass loss in this stage was 53.40%, compared to a calculated 60.96%. rsc.org

Similarly, studies on a powdered Zn L-aspartic acid bio-metal-organic framework (bio-MOF) have demonstrated its thermal stability up to 320 °C, which is considered relatively high for an amino acid-based MOF. researchgate.net Another related zinc aspartate framework showed even greater thermal stability, up to 350 °C. researchgate.net The decomposition of such complexes often proceeds through the breakdown of the organic ligand, ultimately leaving a residue of zinc oxide. researchgate.netmdpi.com

The heating rate is a critical parameter in TGA experiments. For example, a TGA of a [Zn(asp)] complex was performed with a heating rate of 5 °C min⁻¹ in a nitrogen atmosphere. rsc.org In another study involving a zinc-methionine complex, a heating rate of 10 K/min was used in a static air atmosphere. nih.gov The atmosphere itself (e.g., nitrogen vs. air) also significantly influences the decomposition pathway.

Table 1: TGA Data for L-Aspartic Acid Zinc Complexes

| Temperature Range (°C) | Observed Mass Loss (%) | Calculated Mass Loss (%) | Assignment | Reference |

| 25-350 | 5.39 | 5.76 | Loss of encapsulated guest molecules | rsc.org |

| 350-700 | 53.40 | 60.96 | Decomposition of framework to ZnO + organics | rsc.org |

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. nih.gov DSC is used to study thermal transitions such as melting, crystallization, and glass transitions. nih.govmdpi.com

For L-Aspartic acid zinc complexes, DSC can reveal important information about their thermal stability and phase behavior. The thermogram of a substance will show endothermic or exothermic peaks corresponding to physical or chemical changes. mdpi.com An endothermic peak indicates a process that absorbs heat, such as melting, while an exothermic peak indicates a heat-releasing process, like crystallization or decomposition. mdpi.comlsu.edu

In the context of metal complexes, DSC can be used to determine the melting temperature (Tm) and the enthalpy of transitions (ΔH). nih.govnih.gov For example, a study on wild-type ATCase, which contains zinc, showed two partially overlapping transitions in its thermogram. lsu.edu The lower temperature transition was attributed to the melting of specific subunits, while the higher temperature endotherm was due to the melting of other subunits. lsu.edu The binding of a zinc-containing domain to a catalytic subunit was shown to significantly enhance the thermal stability of the complex, resulting in a substantial increase in the melting temperature. lsu.edu

The shape and position of DSC peaks can be influenced by factors such as the heating rate and the sample's purity. mdpi.com For instance, the DSC thermogram of pure ibuprofen (B1674241) shows a single endothermic peak at its melting point, while amorphous polymers like PVP K30 exhibit a broad endotherm due to dehydration. nih.gov In studies of zinc complexes, DSC can help to identify the formation of different phases and to characterize their thermal properties. researchgate.netnih.gov

Table 2: DSC Parameters for Thermal Transitions

| Parameter | Description | Significance |

| Melting Temperature (Tm) | The temperature at which a substance transitions from a solid to a liquid state. nih.gov | Indicates the thermal stability of the crystalline structure. |

| Enthalpy of Fusion (ΔH) | The amount of energy required to melt the substance at its melting point. nih.gov | Reflects the strength of the intermolecular forces in the crystal lattice. |

| Glass Transition (Tg) | The temperature at which an amorphous solid becomes soft or rubbery. mdpi.com | Characterizes the transition from a rigid to a more mobile state in amorphous materials. |

| Crystallization Temperature (Tc) | The temperature at which a substance crystallizes from a molten or amorphous state. mdpi.com | Indicates the tendency of a material to form an ordered solid structure upon cooling. |

Advanced Microscopic and Spectroscopic Methods for Interaction Analysis

Advanced analytical techniques provide deeper insights into the interactions between the L-Aspartic acid ligand and the zinc metal center, as well as their interactions with other molecules or nanoparticles.

Fluorescence Quenching Studies for Ligand-Metal/Nanoparticle Interactions

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a sample. ethz.ch It is a valuable tool for studying the interactions between fluorescent molecules (fluorophores) and other substances (quenchers). acs.org In the context of L-Aspartic acid zinc complexes, fluorescence quenching can be used to investigate the binding of the ligand to the metal ion and the interaction of the complex with nanoparticles. mdpi.comnih.gov

The mechanism of quenching can be either dynamic or static. researchgate.net Dynamic quenching occurs when the fluorophore and quencher come into contact during the excited state lifetime of the fluorophore, while static quenching involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. researchgate.net The Stern-Volmer equation is often used to analyze quenching data and determine the nature of the quenching process. researchgate.net

Studies have shown that the fluorescence of certain ligands can be quenched upon complexation with metal ions, including zinc. mdpi.com This quenching can be due to various mechanisms, such as photoinduced electron transfer (PET) or the formation of a less fluorescent complex. mdpi.comnih.gov For example, the interaction between L-tryptophan and zinc oxide (ZnO) nanoparticles results in static fluorescence quenching, indicating the formation of a ground-state complex. researchgate.net

When L-Aspartic acid is used as a capping agent for nanoparticles like zinc sulfide (ZnS), the resulting nanocrystals can exhibit fluorescence. mdpi.com The addition of other metal ions can then quench this fluorescence, providing a basis for sensor applications. mdpi.com The quenching efficiency can depend on the concentration of the quencher and the nature of the interaction. nih.govresearchgate.net For instance, the fluorescence of ZnS quantum dots is significantly quenched by silver nanoparticles, with the quenching mechanism being a combination of static and dynamic processes. researchgate.net

Table 3: Fluorescence Quenching Parameters

| Parameter | Symbol | Description |

| Fluorescence Quantum Yield | ΦF | The ratio of the number of photons emitted to the number of photons absorbed. nih.gov |

| Fluorescence Lifetime | τ | The average time the molecule spends in the excited state before returning to the ground state. nih.gov |

| Stern-Volmer Quenching Constant | KSV | A measure of the efficiency of quenching by a particular quencher. researchgate.net |

| Binding Constant | K | A measure of the affinity between the fluorophore and the quencher in static quenching. researchgate.net |

Fundamental Coordination Modes and Chelate Formation

The formation of a stable complex between L-aspartic acid and a zinc(II) ion is a classic example of chelation, a process where a single ligand binds to a central metal ion at two or more points.

Role of Carboxylate and Amine Groups in Zinc Chelation

L-aspartic acid is a tridentate ligand, meaning it has three potential donor sites for coordination with a metal ion: the amino group, the α-carboxylate group, and the β-carboxylate group. The chelation process primarily involves the nitrogen atom of the amino group and the oxygen atoms of the deprotonated carboxyl groups. nih.govwikipedia.org This interaction leads to the formation of stable chelate rings. nih.govscirp.org

In aqueous solutions, different species of zinc-L-aspartic acid complexes can be identified. oup.com For instance, at certain pH levels, approximately 65% of the L-aspartic acid molecules coordinate as tridentate ligands. oup.com This tridentate coordination involves the amino group, and both the α- and β-carboxyl groups. oup.com Bidentate species, where the ligand coordinates with the amino group and either the α- or β-carboxyl group, also exist as minor components. oup.com Additionally, a monodentate complex, coordinating with only one of the two carboxyl groups, can be the dominant species under specific conditions. oup.com

The involvement of the carboxylate and amino groups in chelation is confirmed by spectroscopic methods. For example, infrared (IR) spectroscopy shows shifts in the characteristic absorption bands of the carboxylato and amino groups upon complexation with zinc, indicating the formation of a linkage between the metal ion and these functional groups. ijasrm.com

Impact of pH on Donor Atom Availability and Geometrical Structures

The pH of the solution plays a critical role in the coordination chemistry of L-aspartic acid with zinc, as it dictates the protonation state of the donor groups (amine and carboxylates) and thus their availability for chelation. japsonline.comnih.gov

The formation of zinc aspartate complexes typically occurs within a pH range of approximately 5.4 to 8.4. japsonline.comjapsonline.com Within this range, the carboxyl groups are deprotonated and available to bind with the zinc ion. As the pH changes, the structure of the resulting complex can be significantly altered. For instance, at a pH above 5.6, X-ray diffraction analysis has revealed the formation of a crystallized polymeric compound of zinc with a tridentate dicarboxylic amino acid. japsonline.comresearchgate.net

The pH also influences the equilibrium between different complex species. oup.com For example, the formation of zinc hydroxide and zinc carbonate complexes becomes more prevalent at alkaline pH levels, which can affect the concentration of free zinc ions available for chelation. nih.govpnas.org Studies have shown that the IC50 values of Zn²⁺ inhibition can be pH-dependent, highlighting the influence of pH on the interaction between zinc and biological molecules. pnas.org The stability of amino acid chelate compounds has been observed to be maintained across a variety of pH ranges, from acidic to alkaline conditions. google.com

Table 1: pH-Dependent Characteristics of Zinc-L-Aspartic Acid Complexes

| pH Range | Predominant Species/Structural Features | Reference |

|---|---|---|

| ~5.3 | Monodentate complex (MAH) coordinating via a carboxyl group | oup.com |

| 5.4 - 8.4 | Formation of zinc aspartate complexes | japsonline.comjapsonline.com |

| > 5.6 | Formation of a crystallized polymeric compound | japsonline.comresearchgate.net |

| Alkaline | Formation of zinc hydroxide and tetrahedral complexes | nih.gov |

Structural Isomerism and Stereochemistry of Zinc Aspartate Complexes

The inherent chirality of L-aspartic acid and the flexible coordination geometry of the zinc(II) ion lead to a rich stereochemistry and the possibility of structural isomerism in the resulting complexes.

Coordination Number Variability in Zinc(II) Complexes (e.g., Four, Five, or Six Ligands)

The zinc(II) ion (d¹⁰) exhibits a high degree of coordination flexibility, readily adopting coordination numbers of four, five, or six, which results in various geometries such as tetrahedral, trigonal bipyramidal, and octahedral. researchgate.netnih.govacs.org This flexibility allows for the formation of diverse zinc aspartate structures.

In protein structures, zinc ions are often found in four-coordinate tetrahedral geometries, though five- and six-coordinate complexes are also observed. nih.gov In aqueous solution, Zn²⁺ typically has a coordination number of six, forming an octahedral structure with water molecules. nih.gov However, upon complexation with ligands like aspartic acid, the coordination number can change. For example, a homochiral three-dimensional zinc aspartate framework has been synthesized that displays three distinct coordination geometries for the zinc ion. researchgate.net X-ray diffraction studies have confirmed the formation of a polymeric structure for a zinc chelate with a tridentate amino acid at pH 5.60, where the coordination number of zinc is six. japsonline.com While tetrahedral and octahedral geometries are most common for zinc(II), the existence of five-coordinate complexes, though rarer, is also possible under certain conditions. researchgate.net The coordination number of zinc can even reach up to eight in some complexes. researchgate.net

Table 2: Common Coordination Geometries of Zinc(II) Complexes

| Coordination Number | Geometry | Prevalence | Reference |

|---|---|---|---|

| 4 | Tetrahedral | Highly common, especially in proteins | researchgate.netnih.gov |

| 5 | Trigonal Bipyramidal / Square Pyramidal | Less common, requires specific conditions | researchgate.netresearchgate.net |

| 6 | Octahedral | Common, especially in aqueous solution | researchgate.netnih.gov |

Stability Constants and Thermodynamic Considerations of Zinc-Aspartate Binding

The interaction between zinc(II) ions and L-aspartic acid (Asp) in aqueous solutions has been the subject of numerous studies to determine the stability of the resulting complexes. The stability of these complexes is quantified by stability constants (log K or log β), which describe the equilibrium of the complex formation. Potentiometric measurements are a common method for determining these constants.

Studies have shown that zinc and aspartate can form several mononuclear species, including ZnL, ZnHL, ZnL₂, and others, where L represents the aspartate ligand. tandfonline.com The formation of these various protonated and multi-ligand complexes indicates a complex equilibrium dependent on factors like pH and the concentration of the reactants. tandfonline.com The stability constant for the 1:1 complex, Zn(Asp), has been reported as log K = 4.33 (at 25°C, I = 0.1 M NaNO₃). scirp.org In comparative studies with other amino acids, L-aspartic acid consistently forms one of the more stable complexes with Zn(II), a trend attributed to its size and basicity. oup.com The general order of stability for zinc(II) complexes with several amino acids is L-lysine < L-ornithine < L-threonine < L-serine < L-phenylglycine < L-phenylalanine < L-glutamic acid < L-aspartic acid. oup.com The high stability of the zinc-aspartate complex is indicative of strong bonding between the zinc(II) cation and the aspartate anion. onlinescientificresearch.com

Table 1: Stability Constants for Zinc(II)-Aspartate Complexes

| Complex Species | Stability Constant (log β) | Conditions | Reference |

|---|---|---|---|

| Zn(Asp) | log K₁ = 4.33 | 25°C, I = 0.1 M NaNO₃ | scirp.org |

| ZnL, ZnHL, ZnL₂, ZnHL₂, ZnH₂L₂, ZnL₃, ZnHL₃, ZnH₂L₃ | Relative constants determined | 25°C, 1.00 M NaClO₄ | tandfonline.com |

Thermodynamic investigations, often conducted using Isothermal Titration Calorimetry (ITC), provide deeper insight into the binding process by determining the changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). The binding of zinc to aspartate residues is a spontaneous process, as indicated by a negative ΔG. rsc.org Research on zinc binding to proteins containing aspartate residues shows that the interaction is often an endothermic (ΔH > 0), entropy-driven process (ΔS > 0). rsc.org This suggests that hydrophobic forces and the release of water molecules from the coordination sphere play a significant role in the complex's stability. rsc.org The dissociation constant (Kd), another measure of binding affinity, has been determined for zinc binding to various peptides, with values indicating tight binding in the micromolar range. nih.gov

Ligand Substitution Kinetics and Reactivity Orders in Zinc(II) Complexes

The study of ligand substitution kinetics provides information on the rate at which L-aspartic acid can replace or be replaced by other molecules (ligands) in the coordination sphere of a zinc(II) ion. These reactions are fundamental to understanding the mechanism of action and potential interactions of zinc complexes in biological systems.

Kinetic studies on the substitution reactions of [ZnCl₂(terpy)] (terpy = terpyridine) with various biologically relevant nucleophiles have shown that DL-Aspartic acid is a highly reactive ligand. jmcs.org.mxscielo.org.mx The reactions typically proceed through a stepwise displacement of the initial ligands. jmcs.org.mxscielo.org.mx For the substitution on the [ZnCl₂(terpy)] complex, the observed order of reactivity for the incoming nucleophiles was determined to be: DL-Asp > GSH > 5'-GMP > 5'-IMP >> L-Met (where GSH is glutathione, GMP is guanosine-5'-monophosphate, and IMP is inosine-5'-monophosphate). jmcs.org.mxscielo.org.mx

This high reactivity of aspartate highlights its strong nucleophilic character and its ability to effectively compete for binding sites on the zinc ion. The rate constant for the first substitution step (k₁) involving DL-Aspartic acid with the [ZnCl₂(terpy)] complex was found to be 79 ± 2 M⁻¹s⁻¹. scielo.org.mx The activation parameters calculated from temperature-dependent kinetic studies support an associative (A) or interchange associative (Ia) mechanism for these substitution reactions. jmcs.org.mx This implies that the incoming ligand, in this case, aspartate, forms a bond with the zinc center before the departing ligand is fully cleaved, proceeding through a transient, higher-coordinate intermediate.

Table 2: Reactivity Data for Ligand Substitution on a Zn(II) Complex

| Nucleophile | Reactivity Rank | Rate Constant (k₁) [M⁻¹s⁻¹] | Proposed Mechanism | Reference |

|---|---|---|---|---|

| DL-Aspartic acid | 1 | 79 ± 2 | Associative (A or Ia) | scielo.org.mx |

| Glutathione (GSH) | 2 | - | Associative (A or Ia) | scielo.org.mx |

| 5'-GMP | 3 | - | Associative (A or Ia) | scielo.org.mx |

| 5'-IMP | 4 | - | Associative (A or Ia) | scielo.org.mx |

| L-Methionine (L-Met) | 5 | - | Associative (A or Ia) | scielo.org.mx |

Computational and Theoretical Modeling of Coordination

To complement experimental data, computational methods are employed to model the structure, properties, and interactions of the this compound at an atomic level.

Density Functional Theory (DFT) Calculations for Optimized Structures and Electronic Properties (HOMO/LUMO)

Density Functional Theory (DFT) is a powerful quantum mechanical method used to predict the three-dimensional structure and electronic properties of metal complexes. researchgate.netnih.gov DFT calculations have been used to investigate the interaction between Zn(II) and models of amino acids, confirming a high binding affinity for aspartate residues. researchgate.net

In these calculations, the geometry of the zinc-aspartate complex is optimized to find its most stable energetic conformation, providing theoretical values for bond lengths and angles. nih.gov Furthermore, DFT is used to calculate the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govtsijournals.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter. youtube.com A larger HOMO-LUMO gap generally correlates with higher kinetic stability and lower chemical reactivity of the complex. tsijournals.com For zinc-amino acid complexes, DFT methods like M06 and M06-L with a 6-311++G(d,p) basis set have been shown to produce results that align well with experimental data. nih.gov

Table 3: Typical Parameters in DFT Studies of Zinc Complexes

| Parameter | Description | Significance | Reference |

|---|---|---|---|

| Functional | Approximates the exchange-correlation energy (e.g., B3LYP, M06) | Determines the accuracy of the energy calculation. | nih.govacs.org |

| Basis Set | Set of functions used to build molecular orbitals (e.g., 6-311++G(d,p)) | Describes the spatial distribution of electrons. | nih.govnih.gov |

| Optimized Geometry | The lowest energy 3D arrangement of atoms. | Predicts molecular structure (bond lengths, angles). | nih.gov |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate an electron. | nih.govyoutube.com |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept an electron. | nih.govyoutube.com |

| HOMO-LUMO Gap | E(LUMO) - E(HOMO) | Indicator of chemical reactivity and kinetic stability. | tsijournals.com |

Molecular Docking Simulations for Interaction with Biological Macromolecules (e.g., DNA)

Molecular docking is a computational technique used to predict how a small molecule, such as a zinc-aspartate complex, might bind to a large biological macromolecule, like DNA or a protein. acs.org This method explores possible binding orientations and conformations of the ligand within the binding site of the macromolecule and estimates the strength of the interaction, typically as a binding energy score. mdpi.com

Studies involving the docking of zinc complexes with calf thymus DNA (ctDNA) have been performed to elucidate potential binding modes. nih.gov These simulations can reveal whether the complex is likely to interact with DNA through groove binding (major or minor), intercalation between base pairs, or electrostatic interactions. nih.govresearchgate.net For example, docking simulations of a specific Zn(II) complex suggested a preference for binding in the minor groove of the DNA double helix. nih.gov

The results of these simulations provide a calculated binding energy, often expressed as Gibbs free energy (ΔG), which indicates the spontaneity and stability of the complex-DNA adduct. mdpi.com A more negative binding energy suggests a stronger and more stable interaction. For instance, the docking of a Zn-PLAG complex with a DNA fragment yielded a binding energy of -30.0 kJ mol⁻¹, indicating a favorable interaction. mdpi.com These theoretical studies are invaluable for generating hypotheses about the molecular mechanisms of action and for guiding further experimental work. nih.gov

Table 4: Example of Molecular Docking Results for a Zinc Complex with DNA

| Complex | Macromolecule | Calculated Binding Energy (ΔG) | Predicted Binding Mode | Reference |

|---|---|---|---|---|

| [Zn(L)(H₂O)] | CT-DNA | - | Minor Groove Binding | nih.gov |

| Zn-PLAG | DNA (6 base pairs) | -30.0 kJ mol⁻¹ | Intercalation Gap | mdpi.com |

Biological Roles and Mechanisms of Action of L Aspartic Acid Zinc Salt in Non Human and in Vitro Systems

Cellular Uptake and Intracellular Dynamics in In Vitro Models

In vitro studies utilizing cell lines such as Caco-2, which serve as a model for the intestinal barrier, have been instrumental in understanding how L-Aspartic acid zinc salt is absorbed and processed at a cellular level.

Mechanisms of this compound Transport via Amino Acid Transporters in Enterocytes

Research indicates that zinc-amino acid conjugates, such as this compound, are taken up by amino acid transporters. nih.govphysiology.orgnih.gov This transport mechanism is distinct from the uptake of inorganic zinc salts. In a study investigating the uptake of various zinc-amino acid complexes in Caco-2 cells and enterocytes differentiated from human induced pluripotent stem cells, it was found that these complexes utilize amino acid transporters to enter the cells. nih.govphysiology.orgnih.gov

While the broad category of amino acid transporters has been implicated, specific transporters for this compound in enterocytes are a subject of ongoing research. However, studies in human embryonic kidney cells (HEK 293) have shown that administration of zinc-aspartate led to an increased mRNA expression of the high-affinity L-aspartate transporter, EAAT-3. nih.gov The Caco-2 cell line, a widely used model for the small intestine, has been shown to express the glutamate (B1630785) transporters EAAT1 and EAAT3. nih.gov

Influence of Zinc-Amino Acid Conjugates on Intracellular Zinc Enrichment

The transport of this compound via amino acid transporters leads to a significant enrichment of zinc within the cells. nih.govphysiology.orgnih.gov This chelated form of zinc is believed to bypass some of the common barriers to the absorption of inorganic zinc. nih.gov Studies have demonstrated that zinc-amino acid conjugates can increase the bioavailability of zinc. nih.govphysiology.orgnih.gov In vitro experiments have shown a significant increase in intracellular zinc levels following treatment with zinc-amino acid complexes. nih.gov

Regulation of Intracellular Zinc Homeostasis and Associated Pathways (e.g., MTF1, MREs, ZnT1 Expression)

Intracellular zinc homeostasis is a tightly regulated process involving a network of proteins that control zinc influx, efflux, and sequestration. frontiersin.org Key players in this process include Metal-Responsive Element-Binding Transcription Factor-1 (MTF-1), which binds to Metal Response Elements (MREs) in the promoter regions of target genes to regulate their expression. sigmaaldrich.comul.ienih.gov

One of the primary genes regulated by MTF-1 is ZnT1, which encodes a zinc transporter responsible for effluxing zinc from the cell. sigmaaldrich.comnih.gov An in vitro study using human embryonic kidney cells (HEK 293) demonstrated that the administration of zinc-aspartate resulted in an increased mRNA expression level of Zinc Transporter-1 (ZnT-1). nih.gov This suggests that as intracellular zinc levels rise from the uptake of this compound, the cell initiates a response to export excess zinc to maintain homeostasis, a process likely mediated by the MTF-1/MRE system.

Table 1: Key Regulators of Intracellular Zinc Homeostasis

| Regulator | Function |

|---|---|

| MTF-1 | A transcription factor that acts as a cellular zinc sensor. |

| MREs | DNA sequences in the promoter regions of genes that bind to MTF-1. |

| ZnT1 | A zinc transporter protein responsible for cellular zinc efflux. |

Modulation of Zinc Uptake by Antagonists (e.g., Calcium, Copper, Phytic Acid, Folic Acid) in In Vitro Systems

A notable characteristic of zinc-amino acid conjugates is that their cellular uptake appears to be largely uninhibited by common zinc uptake antagonists. nih.govphysiology.orgnih.gov In vitro studies have shown that while the uptake of zinc from inorganic sources like zinc chloride can be significantly reduced by the presence of antagonists such as calcium, copper, and phytic acid, the uptake of zinc from zinc-amino acid complexes is not substantially affected. nih.gov Similarly, folic acid was found to impair the uptake of zinc from zinc chloride, but it did not inhibit the uptake from zinc-amino acid conjugates. nih.gov

Table 2: Effect of Antagonists on Zinc Uptake in Caco-2 Cells

| Antagonist | Effect on Zinc Chloride Uptake | Effect on Zinc-Amino Acid Conjugate Uptake |

|---|---|---|

| Calcium | Significant Reduction | Unaffected |

| Copper | Significant Reduction | Unaffected |

| Phytic Acid | Significant Reduction | Unaffected |

| Folic Acid | Significant Reduction | Unaffected |

Data derived from in vitro studies on Caco-2 cells. nih.gov

Nanoparticle Cellular Internalization and Cargo Delivery Mechanisms

Enzymatic Interactions and Metabolic Pathways

Zinc is an essential cofactor for a multitude of enzymes involved in a vast array of metabolic pathways. nih.gov L-aspartic acid is also a key metabolite, serving as a precursor for the synthesis of other amino acids and nucleotides. nih.gov

L-asparaginases are enzymes that catalyze the hydrolysis of L-asparagine to L-aspartic acid and ammonia. nih.gov Interestingly, the activity of certain L-asparaginase isoforms is enhanced by the presence of zinc. frontierspartnerships.org This suggests a potential interaction where the zinc component of this compound could influence enzymatic activities that either produce or utilize L-aspartic acid. Furthermore, zinc itself is a critical component of metalloproteases. mdpi.com The dissociation of this compound within the cell would release zinc ions that can then be incorporated into various zinc-dependent enzymes, thereby influencing their activity and the metabolic pathways they regulate.

Catalytic Activity of L-Asparaginases and Hydrolysis to L-Aspartic Acid and Ammonia

L-asparaginase is an enzyme that catalyzes the hydrolysis of the amino acid L-asparagine into L-aspartic acid and ammonia. patsnap.comnih.govresearchgate.net This enzymatic reaction is crucial in certain therapeutic applications, particularly in oncology. researchgate.netbiotech-asia.org The mechanism of action of L-asparaginase centers on the depletion of L-asparagine in the bloodstream. patsnap.com While normal cells can typically synthesize their own L-asparagine, certain cancerous cells, especially those in acute lymphoblastic leukemia (ALL), lack sufficient asparagine synthetase activity and are therefore dependent on an external supply of this amino acid for protein synthesis and proliferation. drugbank.comcancerresearchuk.orgnih.gov By breaking down L-asparagine, L-asparaginase effectively starves these malignant cells, leading to an inhibition of protein synthesis, cell cycle arrest, and ultimately, programmed cell death (apoptosis). patsnap.comdrugbank.com

The catalytic process involves the cleavage of the amide bond in L-asparagine, a reaction that occurs optimally at physiological pH and temperature. patsnap.com L-asparaginases are categorized into different classes based on their structure and are found in a variety of organisms, including bacteria, fungi, and plants. nih.govfrontiersin.org For therapeutic use, L-asparaginases are commonly derived from bacterial sources such as Escherichia coli and Dickeya dadantii (formerly known as Erwinia chrysanthemi). patsnap.comnih.gov Interestingly, some research has indicated that the activity of certain L-asparaginase isoforms can be enhanced by the presence of zinc ions. frontiersin.org

Table 1: Catalytic Activity of L-Asparaginase

| Feature | Description |

| Enzyme | L-Asparaginase (L-asparagine amidohydrolase) |

| Substrate | L-Asparagine |

| Products | L-Aspartic acid and Ammonia researchgate.netsci-hub.se |

| Reaction | Hydrolysis of the amide bond in L-asparagine patsnap.com |

| Primary Mechanism | Depletion of circulating L-asparagine cancerresearchuk.org |

| Cellular Impact on Susceptible Cells | Inhibition of protein synthesis, cell cycle arrest, apoptosis patsnap.comdrugbank.com |

Involvement of Aspartic Acid in Major Metabolic Cycles (e.g., Urea (B33335) Cycle, Gluconeogenesis, Krebs Cycle Substrate)

L-aspartic acid is a pivotal intermediate in several major metabolic pathways, underscoring its importance in cellular function.

Urea Cycle: The urea cycle is a critical pathway for the detoxification of ammonia, a toxic byproduct of protein metabolism, by converting it into urea for excretion. patsnap.com L-aspartic acid plays a direct and essential role by donating the second nitrogen atom required for the synthesis of urea. pearson.com In this cycle, aspartate combines with citrulline to form argininosuccinate (B1211890) in an ATP-dependent reaction. patsnap.comnih.gov This argininosuccinate is then cleaved to produce arginine (the immediate precursor of urea) and fumarate (B1241708). patsnap.comwikipedia.org

Gluconeogenesis: Gluconeogenesis is the metabolic process of generating glucose from non-carbohydrate precursors, which is vital for maintaining blood glucose levels during periods of fasting or intense exercise. wikipedia.org L-aspartic acid is a glucogenic amino acid, meaning it can be converted into intermediates that serve as substrates for glucose synthesis. wikipedia.org Specifically, aspartic acid can be converted to oxaloacetate, a key entry point into the gluconeogenesis pathway. nih.govmvsu.edu This conversion can occur directly or through its participation in the urea cycle, which releases fumarate that can then be converted to oxaloacetate. nih.gov

Krebs Cycle (Citric Acid Cycle) Substrate: The Krebs cycle is the central hub of cellular respiration, responsible for the oxidation of acetyl-CoA to generate ATP. wikipedia.org L-aspartic acid is closely linked to this cycle as it can be synthesized from the Krebs cycle intermediate, oxaloacetate, through a process called transamination. wikipedia.org Conversely, aspartate can be deaminated to form oxaloacetate, thereby replenishing the intermediates of the cycle. This interchangeability highlights the anaplerotic role of aspartic acid, ensuring the proper functioning of the Krebs cycle. researchgate.net Fumarate, produced from aspartate via the urea cycle, is also a direct intermediate of the Krebs cycle. wikipedia.org

Role as a Hydrogen Acceptor in ATP Synthase and Malate-Aspartate Shuttle

L-aspartic acid is a key component of the malate-aspartate shuttle, a complex mechanism essential for the aerobic metabolism in many tissues. wikipedia.org This shuttle's primary function is to transport reducing equivalents (in the form of electrons) from NADH produced during glycolysis in the cytoplasm into the mitochondrial matrix. coconote.appyoutube.com The inner mitochondrial membrane is impermeable to NADH, necessitating such a shuttle system. wikipedia.org

In the shuttle, cytoplasmic oxaloacetate is reduced to malate (B86768) by NADH. Malate is then transported into the mitochondria, where it is re-oxidized to oxaloacetate, reducing mitochondrial NAD+ to NADH. This mitochondrial NADH can then donate its electrons to the electron transport chain for ATP synthesis. coconote.app To complete the cycle, oxaloacetate, which cannot directly cross the inner mitochondrial membrane, is converted to aspartate via transamination with glutamate. wikipedia.orgcoconote.app Aspartate is then transported out of the mitochondria into the cytoplasm, where it is converted back to oxaloacetate, allowing the shuttle to continue. researchgate.netnih.gov Therefore, aspartate's role is crucial for the regeneration of the cytoplasmic components of the shuttle and for maintaining the redox balance between the cytoplasm and mitochondria. nih.govresearchgate.net Additionally, aspartic acid has been described as acting as a hydrogen acceptor in a chain of ATP synthase. wikipedia.org

Table 2: Role of L-Aspartic Acid in the Malate-Aspartate Shuttle

| Location | Process | Role of L-Aspartic Acid |

| Mitochondrial Matrix | Transamination of oxaloacetate | Product of the reaction, enabling transport out of the mitochondria. |

| Inner Mitochondrial Membrane | Transport via aspartate-glutamate carrier | Transported from the matrix to the cytosol in exchange for glutamate. wikipedia.org |

| Cytosol | Transamination to oxaloacetate | Converted back to oxaloacetate to continue the shuttle. wikipedia.org |

Neurobiological Activity in Animal Models and Cellular Context

Role in Nervous System Development and Function in Animals

Both L-aspartic acid and zinc are indispensable for the proper development and function of the central nervous system (CNS) in animals.

L-aspartic acid, along with its D-isoform, is present in high concentrations in the brain during embryonic and early postnatal stages, suggesting a significant role in neurodevelopment. researchgate.netnih.gov It is involved in processes of neurogenesis, including neuronal proliferation and differentiation. nih.govnih.gov

Zinc is a critical trace element for the CNS, playing essential roles from neonatal brain development through to the maintenance of brain function in adults. nih.govresearchgate.net It is vital for the undisturbed formation of the nervous system in growing organisms. jpccr.eu Zinc's involvement in neurodevelopment stems from its function in DNA synthesis, cell replication, and the activity of numerous enzymes and "zinc-finger" transcription factors that regulate gene expression crucial for neurogenesis, neuronal migration, and synaptogenesis. nih.govroyalsocietypublishing.orgnih.gov Zinc deficiency during critical periods of brain growth can lead to impaired neurodevelopment. royalsocietypublishing.org

Involvement in Neurotransmission, Learning, and Memory Processes

L-aspartic acid is classified as an excitatory amino acid neurotransmitter, similar to L-glutamate. nih.govmdpi.com It can depolarize postsynaptic membranes, although its precise role as a primary neurotransmitter remains a subject of some debate. mdpi.comresearchgate.netnih.gov L-aspartate acts as a selective agonist for N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity, a cellular mechanism underlying learning and memory. mdpi.comnih.gov Studies in animal models suggest that D-aspartic acid, which is formed from L-aspartic acid, can enhance long-term potentiation and cognitive functions. researchgate.netyoutube.com

Zinc also plays a crucial role as a modulator of synaptic activity and neuronal plasticity. nih.govresearchgate.net A subset of glutamatergic neurons, termed "zincergic" neurons, store zinc in their synaptic vesicles and release it into the synaptic cleft upon excitation. royalsocietypublishing.orgnih.gov This synaptic zinc can then modulate the activity of various neurotransmitter receptors, including NMDA receptors, thereby influencing synaptic transmission and plasticity. royalsocietypublishing.org Alterations in brain zinc levels have been linked to impaired learning and memory in animal models. jpccr.euroyalsocietypublishing.org Conversely, some studies have shown that zinc supplementation can improve spatial learning and cognitive function in rats. nih.gov

Immunological and Antioxidant Mechanisms in Cellular and Animal Studies

L-aspartic acid's role in immunological and antioxidant processes is less direct than that of zinc but is linked to its metabolic functions. For instance, the enzyme L-asparaginase, which hydrolyzes L-asparagine to L-aspartic acid, has been noted to possess antioxidant properties in some contexts. researchgate.net

Zinc, however, is well-established as a crucial element for both immune function and antioxidant defense. nih.govjpccr.eu Its antioxidant mechanisms are multifaceted:

Cofactor for Antioxidant Enzymes: Zinc is an essential cofactor for the enzyme copper-zinc superoxide (B77818) dismutase (Cu/Zn-SOD), a key antioxidant enzyme that neutralizes superoxide radicals. mdpi.comkuatra.com.tr

Protection of Sulfhydryl Groups: Zinc can bind to sulfhydryl groups in proteins, protecting them from oxidation and damage by free radicals. kuatra.com.trfrontiersin.org

Competition with Redox-Active Metals: Zinc can compete with and displace pro-oxidant metals like iron and copper from binding sites on cell membranes and proteins, thereby reducing the formation of highly reactive hydroxyl radicals. kuatra.com.trfrontiersin.org